molecular formula C18H19N5O2 B7351034 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide

Cat. No. B7351034
M. Wt: 337.4 g/mol
InChI Key: GTONVOFGDYRFOF-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide, commonly known as PHD inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

PHD inhibitor works by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs), which are involved in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a critical role in the response to low oxygen levels in cells. By inhibiting PHD activity, PHD inhibitor increases HIF levels, which leads to the activation of various genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and Physiological Effects:
PHD inhibitor has been shown to have various biochemical and physiological effects, including increased erythropoietin production, increased angiogenesis, and increased glucose metabolism. Additionally, PHD inhibitor has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using PHD inhibitor in lab experiments is its specificity for PHD enzymes, which allows for targeted inhibition of HIF regulation. Additionally, PHD inhibitor has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using PHD inhibitor in lab experiments is its relatively short half-life, which requires frequent dosing.

Future Directions

For PHD inhibitor research include investigating its potential therapeutic applications in various diseases, including anemia, cancer, and ischemic diseases. Additionally, further studies are needed to optimize dosing and administration regimens to maximize efficacy and minimize toxicity. Finally, the development of more potent and selective PHD inhibitors may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of PHD inhibitor involves several steps, including the reaction of imidazole and cyclopentanone to form 2-imidazolylcyclopentanone, which is then reacted with phthalic anhydride to yield the intermediate product. The final product is obtained by reacting the intermediate with methylamine and N,N-dimethylformamide.

Scientific Research Applications

PHD inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, anemia, and ischemic diseases. PHD inhibitor has been shown to stimulate the production of erythropoietin, a hormone that stimulates red blood cell production, and has been investigated as a treatment for anemia. Additionally, PHD inhibitor has been shown to inhibit the growth of cancer cells and has been investigated as a potential cancer therapy.

properties

IUPAC Name

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-22-18(25)13-6-3-2-5-12(13)16(21-22)17(24)20-14-7-4-8-15(14)23-10-9-19-11-23/h2-3,5-6,9-11,14-15H,4,7-8H2,1H3,(H,20,24)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTONVOFGDYRFOF-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCC3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.